8-Isopropyl Etodolac-d3
CAS No.:
Cat. No.: VC0199894
Molecular Formula: C₁₈H₂₀D₃NO₃
Molecular Weight: 304.4
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₂₀D₃NO₃ |
|---|---|
| Molecular Weight | 304.4 |
Introduction
Chemical Structure and Properties
8-Isopropyl Etodolac-d3 features a molecular structure based on the pyrano[3,4-b]indole ring system with an isopropyl group at the 8-position. The compound has three deuterium atoms in place of hydrogen atoms in the ethyl side chain, making it a trideuterioethyl derivative. The molecular formula is C₁₈H₂₀D₃NO₃ with a molecular weight of 304.4 g/mol.
The IUPAC name for the compound is 2-[8-propan-2-yl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid. This compound exists as a powder at standard conditions and exhibits specific solubility characteristics important for research applications.
Table 1: Physicochemical Properties of 8-Isopropyl Etodolac-d3
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀D₃NO₃ |
| Molecular Weight | 304.4 g/mol |
| Physical Description | Powder |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
| Storage Conditions | 2-8°C, protected from air and light |
| Purity | ≥98% |
| Synonyms | 1-Ethyl-1,3,4,9-tetrahydro-8-(1-methylethyl)-pyrano[3,4-b]indole-1-acetic Acid-d3 |
The incorporation of deuterium atoms in the molecule creates carbon-deuterium bonds that are stronger than carbon-hydrogen bonds, which can significantly affect the compound's metabolic stability and pharmacokinetic profile. This strategic deuteration represents an important approach in modern pharmaceutical research for potentially improving existing drug properties.
Synthesis Methods
The synthesis of 8-Isopropyl Etodolac-d3 involves modifications to the parent compound Etodolac through specific chemical reactions that introduce deuterium into the molecular structure. While detailed literature on the specific synthesis pathway remains limited, insights can be drawn from established methods for synthesizing related compounds .
A potential synthetic route might begin with an appropriately substituted tryptophol derivative containing an isopropyl group at the 8-position. This would be followed by reaction with a deuterated reagent to incorporate the trideuterioethyl group, formation of the pyrano ring, and completion of the acetic acid side chain .
Key reaction conditions for this type of synthesis typically include:
-
Temperature control, often maintained around 0°C for certain critical steps
-
Use of appropriate solvents such as toluene or isobutyl alcohol
-
Catalysis by mineral acids such as hydrochloric or sulfuric acid
-
Purification through recrystallization, commonly using methanol
The synthesis process must be carefully controlled to ensure proper deuterium incorporation and to maintain the structural integrity of the compound. The specific positioning of the deuterium atoms is crucial for the compound's intended research applications and analytical utility .
Research Applications
8-Isopropyl Etodolac-d3 serves several important functions in pharmaceutical research and development contexts:
Reference Standard
Analytical Methods
Several analytical techniques are employed in the characterization and analysis of 8-Isopropyl Etodolac-d3, each providing specific information about the compound's structure, purity, and properties:
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for confirming the structure of deuterated compounds like 8-Isopropyl Etodolac-d3. The presence of deuterium atoms creates characteristic changes in the NMR spectrum, allowing confirmation of both the presence and position of deuterium substitution .
For Etodolac-related compounds, key proton NMR signals typically include:
-
Carboxylic acid proton (COOH) at approximately δ 10.47 ppm
-
NH proton at approximately δ 8.77 ppm
-
Aromatic protons between δ 7.0-7.4 ppm
-
Various methylene and methyl groups between δ 0.95-4.19 ppm
In deuterated analogs, the absence of signals corresponding to the replaced hydrogen atoms provides confirmation of successful deuteration .
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of 8-Isopropyl Etodolac-d3. The molecular ion peak would be expected at m/z 304.4, with distinctive isotope patterns reflecting the presence of deuterium atoms. The fragmentation pattern would show characteristic shifts compared to non-deuterated analogs, providing a powerful tool for identification and structural confirmation .
High-Performance Liquid Chromatography
High-performance liquid chromatography (HPLC) is commonly used for purity determination and quantification. For 8-Isopropyl Etodolac-d3, HPLC analysis typically requires purity levels of ≥98%. The retention time and separation characteristics can be used to distinguish it from related compounds, including the parent Etodolac .
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about functional groups and molecular structure. For Etodolac compounds, key IR bands include:
-
C=O stretching of the carboxylic acid group at approximately 1705-1710 cm⁻¹
-
Various bands associated with the aromatic and heterocyclic ring systems
In deuterated analogs, certain IR bands may show characteristic shifts due to the deuterium substitution .
Current Research Findings
Research on 8-Isopropyl Etodolac-d3 and related deuterated compounds focuses on several key areas that demonstrate their value in pharmaceutical science:
Pharmaceutical Development
The development of deuterated analogs represents an important strategy in pharmaceutical research for potentially improving the properties of existing drugs. For COX-2 inhibitors like Etodolac, deuteration might offer advantages in terms of metabolic stability, reduced formation of reactive metabolites, or improved side effect profiles.
Studies have demonstrated the efficacy of COX-2 inhibitors like 8-Isopropyl Etodolac-d3 in reducing inflammation in animal models, suggesting potential therapeutic applications if the deuterated compound demonstrates improved pharmacokinetic properties.
Novel Delivery Systems
While specific research on delivery systems for 8-Isopropyl Etodolac-d3 is limited, research on the parent compound Etodolac has explored various innovative delivery approaches that could potentially be applied to the deuterated analog:
-
Phospholipid complex-loaded films for enhanced transdermal permeation, which have shown improved diffusion and permeation across skin
-
Deformable-emulsomes with nanometric dimensions (102 nm) and improved zeta potential (-5.05 mV), which have demonstrated enhanced drug deposition (33.13%) compared to conventional systems (14.71%)
-
Tape preparations with ionic liquid formulations, which have shown up to five times higher blood levels compared to conventional formulations
These approaches could potentially be adapted for deuterated analogs like 8-Isopropyl Etodolac-d3, combining the benefits of deuteration with advanced delivery strategies to further enhance therapeutic efficacy.
Future Perspectives
The development and study of compounds like 8-Isopropyl Etodolac-d3 point toward several promising future directions in pharmaceutical research:
-
Expanded Deuteration Strategies: Further exploration of strategic deuteration at various positions to optimize pharmacokinetic properties and therapeutic efficacy.
-
Combined Delivery Systems: Integration of deuterated analogs with advanced delivery systems to achieve targeted delivery and improved bioavailability.
-
Structure-Activity Relationship Studies: Comprehensive studies comparing various deuterated analogs to elucidate the specific effects of deuteration on pharmacological properties.
-
Metabolism Mapping: Detailed mapping of metabolic pathways using deuterated compounds to better understand drug metabolism and potential toxicity mechanisms.
-
Reduced Side Effect Profiles: Investigation of whether deuterated analogs demonstrate reduced side effects while maintaining therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume